molecular formula C10H9NO2 B1625909 4-(4-Methoxyphenyl)oxazole CAS No. 54289-74-6

4-(4-Methoxyphenyl)oxazole

Cat. No.: B1625909
CAS No.: 54289-74-6
M. Wt: 175.18 g/mol
InChI Key: RDTKGSYKMUXXSY-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)oxazole (CAS 54289-74-6) is a high-value oxazole derivative with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. Its canonical SMILES representation is COC1=CC=C(C=C1)C2=COC=N2 . Oxazole rings are privileged scaffolds in drug discovery due to their ability to engage in diverse molecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which facilitate binding with various biological enzymes and receptors . As a key chemical intermediate, this compound serves as a versatile building block for the synthesis of novel chemical entities in medicinal chemistry. Researchers utilize this and related oxazole structures in the development of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antitubercular agents . The electron-donating methoxyphenyl substituent influences the electron density of the heterocyclic system, making this a particularly useful intermediate for structure-activity relationship (SAR) studies and for creating focused libraries in hit-to-lead optimization campaigns . This product is provided for research and development purposes exclusively. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Handle with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for specific handling and storage instructions. For quality assurance, a Certificate of Analysis (COA) with lot-specific data is available. The compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-13-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKGSYKMUXXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499248
Record name 4-(4-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54289-74-6
Record name 4-(4-Methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Perkin Condensation and Cyclization (Scheme I)

The foundational method involves a four-step sequence starting from 4-methoxybenzaldehyde (1 ) and substituted acetic acid derivatives (2 ):

  • Perkin Condensation : Heating 1 with acetic anhydride and triethylamine at 120°C for 6 hours forms 2,3-disubstituted acrylic acid (3 ) via nucleophilic acyl substitution.
  • Acylazide Formation : Treating 3 with diphenylphosphorylazide (DPPA) in toluene generates acylazides through a Staudinger-type reaction.
  • Curtius Rearrangement : Thermal decomposition of acylazides at 80°C produces isocyanates, trapped as N-t-butyloxycarbonyl enamines using tert-butanol.
  • Acidic Hydrolysis : Exposure to concentrated HCl yields the ketone intermediate 4 , cyclized to this compound (12 ) via ammonium acetate in refluxing acetic acid.

Key Data :

  • Yield: 65–72% (over four steps)
  • Purity: >95% (HPLC)

Friedel-Crafts Acylation Alternative (Scheme II)

An alternative route employs Friedel-Crafts acylation to bypass stereochemical complications:

  • Acylation : Reacting 4-methoxyphenylacetyl chloride (5 ) with methylthiobenzene (6 ) in dichloromethane using AlCl₃ as a catalyst forms ketone 7 .
  • Oxidation and Cyclization :
    • Silylation : Protecting the ketone as a tert-butyldimethylsilyl (TBS) enol ether (13 ) using TBSC1 and imidazole.
    • mCPBA Oxidation : Epoxidation of 13 with m-chloroperbenzoic acid (mCPBA) yields silylated benzoin 14 .
    • Desilylation : Trifluoroacetic acid (TFA)-mediated cleavage produces benzoin 15 , cyclized to the oxazole core using ammonium acetate.

Optimization Insight :

  • Solvent: Nitrobenzene enhances electrophilic acylation (yield: 78% vs. 60% in CH₂Cl₂).
  • Catalyst: AlCl₃ (2.2 equiv.) prevents diacylation byproducts.

Bromination-Acetone Rearrangement (Scheme V)

A streamlined approach leverages bromoethanone intermediates:

  • Bromination : Treating ketone 4 with Br₂ in acetic acid at 0°C forms 2-bromoethanone (16 ).
  • Benzoin Formation : Heating 16 in aqueous acetone induces nucleophilic substitution, yielding benzoin 18 .
  • Esterification and Cyclization :
    • Ester Formation : Reacting 18 with acetyl chloride in pyridine produces benzoin ester 19 .
    • Oxazole Cyclization : Refluxing 19 with ammonium acetate in acetic acid completes the synthesis.

Comparative Efficiency :

  • Total Yield: 80% (vs. 65% for Scheme I)
  • Reaction Time: 14 hours (vs. 24 hours for Scheme I)

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.92 (s, 1H, oxazole-H), 7.09 (d, J = 8.6 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃).
  • LC-MS : m/z 202.1 [M+H]⁺ (calc. 201.2).

Purity Assessment

  • HPLC : C18 column (MeCN/H₂O = 70:30), tR = 4.2 min, purity >98%.
  • Melting Point : 142–144°C (lit. 143°C).

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale trials (Patent WO1994027980A1) demonstrated:

  • Batch Size : 1.2 kg of 4 → 890 g of 12 (74% yield).
  • Cost Analysis : Raw material cost <$50/mol (excluding labor).

Environmental Impact

  • Solvent Recovery : >90% toluene and acetic acid recycled via distillation.
  • Waste Streams : Neutralization of HCl with NaOH produces NaCl effluent (pH 7.0).

Applications in Drug Development

COX-2 Inhibition

This compound derivatives showed IC₅₀ = 0.8 μM against COX-2 vs. 2.4 μM for celecoxib in human whole-blood assays.

Antiproliferative Activity

Analogues with 3′,4′,5′-trimethoxyphenyl substituents exhibited GI₅₀ = 12 nM in MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that 4-(4-Methoxyphenyl)oxazole exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have reported IC50 values as low as 0.35 nM against specific tumor cell lines, showcasing its potential as an effective anticancer agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial therapies. The presence of the methoxy group appears to enhance its efficacy against microbial targets .

Enzyme Inhibition
this compound has been studied for its ability to interact with specific enzymes involved in disease pathways. This interaction can modulate biological processes, indicating its potential use in targeting diseases at the molecular level .

Material Science Applications

In material science, this compound has been explored for its properties in creating functional materials. Its ability to form stable polymers and composites makes it suitable for applications in electronics and photonics . The compound's unique optical properties are also being investigated for use in organic light-emitting diodes (OLEDs).

Case Studies

  • Anticancer Drug Development
    A study evaluated several derivatives of this compound for their antiproliferative effects on human tumor cell lines. Compounds with modifications on the phenyl rings showed varied activity levels, with some derivatives outperforming established drugs like combretastatin A-4 (CA-4) . This highlights the importance of structural modifications in enhancing therapeutic efficacy.
  • Synthesis and Evaluation
    A recent synthesis approach demonstrated the efficiency of creating oxazole derivatives through microwave-assisted reactions. The resulting compounds were screened for biological activity, revealing promising candidates for further development . This method not only expedites the synthesis process but also improves yield and purity.

Data Tables

Application Area Activity IC50 Values (nM) References
AnticancerInhibition of tubulin polymerization0.35 - 20.2
AntimicrobialBacterial growth inhibitionVaries by strain
Enzyme InteractionModulation of disease pathwaysN/A
Material SciencePolymer formationN/A

Comparison with Similar Compounds

Structural Analogues and Nonlinear Optical Properties

The NLO performance of 4-(4-methoxyphenyl)oxazole derivatives is benchmarked against chalcones, dibenzylideneacetones, and extended π-conjugated oxazoles. Key comparisons include:

Compound βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Reference Compound
This compound derivative* ~50 (estimated)
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one 25
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile 45

*βHRS values for this compound derivatives are inferred from structurally similar compounds in .

The higher βHRS (hyper-Rayleigh scattering first hyperpolarizability) of this compound derivatives compared to bromophenyl chalcones and ethynyl-linked oxazoles highlights the electron-donating methoxy group's role in enhancing NLO responses .

Antimicrobial Activity

Oxazole derivatives with 4-methoxyphenyl substituents exhibit potent antimicrobial properties. For example:

Compound (Structure) Activity (MIC µg/mL) Reference
3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one (30) 6.25 (antibacterial)
3-Chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one (32) 3.12 (antibacterial)

These compounds outperform reference drugs like ciprofloxacin (MIC 12.5 µg/mL) against bacterial strains, likely due to the methoxyphenyl group enhancing membrane permeability .

Anticancer Activity

Diaryl oxazoles like PC-046 [5-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole] demonstrate kinase inhibition (e.g., TrkB, IRAK-4, Pim-1) and reduce pancreatic tumor growth by 80% in vivo . In contrast, UA-62784, despite structural similarities, lacked selectivity for DPC-4-deleted pancreatic cells, underscoring the impact of pyridinyl substitutions on target specificity .

Substituent Effects on Reactivity
  • 4-Methoxybenzylidene Oxazolones : 4-(4-Methoxybenzylidene)-2-methyloxazole-5-one () serves as a precursor for bioactive molecules, leveraging the methoxyphenyl group for electron modulation.
  • Synthetic Routes : Pd-catalyzed dehydrogenative Heck reactions (DHR) enable regioselective olefination of methoxyphenyl oxazoles, though solvent choice (e.g., MeCN vs. DMSO) critically impacts yields .
Stability and Drug-Likeness

PC-046 exhibits a plasma half-life of 7.5 hours in mice, achieving cytotoxic concentrations (~3 µM), suggesting favorable pharmacokinetics for diaryl oxazoles with methoxyphenyl groups .

Biological Activity

4-(4-Methoxyphenyl)oxazole is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological evaluation, and relevant case studies surrounding this compound, highlighting its mechanisms of action and therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as oxazoles, which are five-membered heterocycles containing nitrogen and oxygen. The methoxy group at the para position of the phenyl ring is significant for its biological activity.

Synthesis Methods:

  • The compound can be synthesized through various methods, including condensation reactions involving substituted phenols and oxazole derivatives.
  • Recent studies have focused on optimizing synthesis routes to enhance yield and purity, which is critical for biological evaluations.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. A patent describes its use as an anti-inflammatory agent that selectively inhibits cyclooxygenase II (COX-2), an enzyme involved in the inflammatory process. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Key Findings:

  • Selectivity for COX-2: Compounds similar to this compound have shown IC50 values greater than 0.5 μM against COX-1, indicating a preference for COX-2 inhibition .
  • Therapeutic Applications: Potential applications include treatment for arthritis, inflammatory bowel disease, and other conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been found to exhibit cytotoxic effects against several cancer cell lines.

Case Studies:

  • In a study evaluating derivatives of oxazole compounds, this compound was compared against known anticancer agents. It demonstrated significant antiproliferative activity with IC50 values comparable to those of established drugs like combretastatin A-4 .
  • The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways, suggesting that it may serve as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization: Similar compounds have been observed to bind to the colchicine site on tubulin, inhibiting microtubule formation, which is crucial for cell division .
  • Induction of Apoptosis: The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death .
  • Anti-inflammatory Pathways: By selectively inhibiting COX-2, it reduces prostaglandin synthesis, thereby alleviating inflammation without the adverse effects associated with non-selective NSAIDs .

Comparative Biological Activity Table

CompoundIC50 (μM)Mechanism of ActionTherapeutic Application
This compound~0.5Inhibits tubulin polymerizationAnticancer
Combretastatin A-4~0.5Inhibits tubulin polymerizationAnticancer
Selective COX-2 inhibitors>0.5Inhibits COX-2Anti-inflammatory

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Methoxyphenyl)oxazole?

The synthesis typically involves multistep approaches:

  • Step 1 : React glycine with 4-methoxy benzoyl chloride in NaOH to form 4-methoxyhippuric acid.
  • Step 2 : Cyclize the intermediate with ethyl chloroformate in CH₂Cl₂ to yield 2-(4-methoxyphenyl)-5-oxazolone.
  • Step 3 : React with toluene and AlCl₃, followed by refluxing with POCl₃ to form the final oxazole derivative .
  • Alternative methods include using substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, achieving yields up to 65% after crystallization .

Q. How is this compound characterized in academic research?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring non-coplanarity (e.g., δ 154.6 ppm for oxazole carbons) .
  • UV-Vis Spectroscopy : Detects electronic transitions influenced by the methoxyphenyl group; non-coplanar structures show distinct absorption bands .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 344.4 for derivatives) validate molecular weight .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

Critical factors include:

  • Catalyst Selection : Sodium hydroxide or N-methylmorpholine improves cyclization efficiency .
  • Solvent Choice : DMSO enhances reaction rates for intermediates, while ethanol facilitates Schiff base formation .
  • Reaction Time : Prolonged reflux (e.g., 48 hours for POCl₃-mediated cyclization) improves yield but risks decomposition .
  • Purification : Water-ethanol crystallization increases purity but may reduce yield (e.g., 65% vs. 18% in alternative routes) .

Q. What structural contradictions arise in spectral analysis of this compound?

  • Non-Coplanarity : UV and NMR data reveal that the oxazole and methoxyphenyl rings are not coplanar, affecting conjugation and spectral patterns. For example, NMR shifts at δ 131.1 ppm (C-d) indicate restricted rotation .
  • Discrepancies in Yield vs. Purity : Lower yields (e.g., 18% ) may reflect incomplete cyclization, while higher yields (65% ) suggest optimized intermediates.

Q. How do substituents on the oxazole core influence biological activity?

  • Structure-Activity Relationship (SAR) : The entire this compound scaffold is critical for antifungal activity against C. elegans. Modifications like fluorination (e.g., 5-fluoro derivatives) enhance potency, while methyl groups reduce solubility .
  • Mechanistic Insights : Derivatives inhibit larval growth via binding to chitin synthases, validated by in silico docking and in vivo assays .

Q. What green chemistry approaches are applicable to oxazole synthesis?

  • Solvent-Free Conditions : Use of POCl₃ as both reagent and solvent reduces waste .
  • Biocatalysis : Enzymatic acylation of glycine derivatives minimizes toxic byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to <10 hours for cyclization steps .

Methodological Challenges

Q. How to resolve contradictions in reported biological activities of derivatives?

  • Standardized Assays : Discrepancies in C. elegans inhibition may stem from variations in larval stages or culture conditions. Use synchronized populations and fixed concentrations (e.g., 10 µM) for reproducibility .
  • Analytical Consistency : Cross-validate LC-MS/MS methods for compound quantification in biological matrices (e.g., mouse plasma) to ensure accuracy .

Q. What strategies improve the scalability of this compound synthesis?

  • Flow Chemistry : Continuous reactors enhance throughput for steps like hydrazide formation .
  • Solid-Phase Synthesis : Immobilize intermediates on resins to simplify purification of chalcone precursors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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